N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide
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Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C20H29N3O4 and its molecular weight is 375.469. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications and Chemical Properties
Synthesis of Heterocyclic Compounds : Compounds containing morpholine and furan units have been utilized in the synthesis of new heterocyclic structures. For example, the reaction of morpholino enamines with different substrates led to the creation of azuleno[1,2-b]pyrrole and azuleno[1,2-b]furan, showcasing the utility of these components in constructing complex heterocycles (Fujimori et al., 1986).
Cycloaddition Reactions : The use of morpholino groups in diene derivatives has demonstrated high diastereoselectivity in cycloaddition reactions to aromatic aldehydes, N-benzylideneaniline, and methyl vinyl ketone. This highlights the role of these compounds in producing oxan-4-ones and cyclohexene derivatives with controlled stereochemistry (Barluenga et al., 1988).
Coordination Chemistry : Morpholine derivatives have been incorporated into the synthesis and characterization of metal complexes, indicating their potential in creating new materials with specific magnetic, catalytic, or structural properties. For example, the synthesis and characterization of N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their Ni(II) and Cu(II) complexes were reported, showing the versatility of these compounds in coordination chemistry (Ozer et al., 2009).
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c24-19(21-9-8-16-5-2-1-3-6-16)20(25)22-15-17(18-7-4-12-27-18)23-10-13-26-14-11-23/h4-5,7,12,17H,1-3,6,8-11,13-15H2,(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCJGRKQPFKKAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.